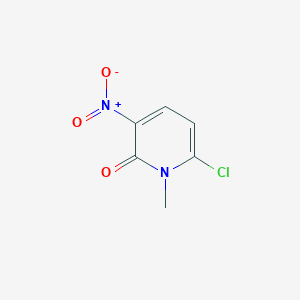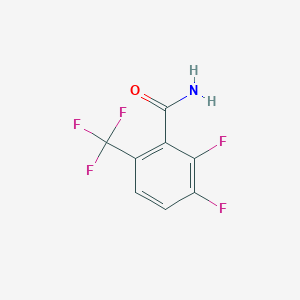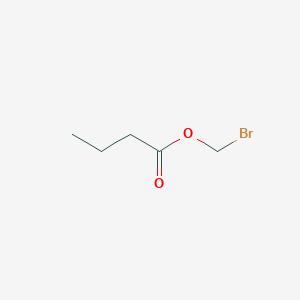
Butyryloxymethyl bromide
Vue d'ensemble
Description
“Butyryloxymethyl bromide” would likely be a brominated organic compound, specifically an ester formed from butyric acid and bromomethanol. Esters are commonly used in a wide range of applications from fragrances and flavorings to pharmaceuticals and polymers .
Synthesis Analysis
While specific synthesis methods for “Butyryloxymethyl bromide” were not found, esters are typically synthesized via a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. This is known as esterification .
Molecular Structure Analysis
The molecular structure of “Butyryloxymethyl bromide” would likely consist of a butyryl group (derived from butyric acid) and a bromomethyl group (derived from bromomethanol). The exact structure would depend on the specific positions of these groups within the molecule .
Chemical Reactions Analysis
Alkyl halides like “Butyryloxymethyl bromide” typically undergo nucleophilic substitution or elimination reactions . The exact reactions would depend on the conditions and the reactants used .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Butyryloxymethyl bromide” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Antimicrobial and Toxicity Studies
- Ionic Liquids as Antimicrobial Agents : A study on ionic liquids, including imidazolium and pyridinium bromide derivatives (similar in structure to butyryloxymethyl bromide), demonstrated significant antimicrobial activity against various microorganisms. These compounds showed increased toxicity with longer alkyl chain lengths, indicating potential for use in antimicrobial applications (Docherty & Kulpa, 2005).
Analytical and Spectrophotometric Applications
- Colorimetric Probes for Pharmaceutical Analysis : Silver nanoparticles were used as a colorimetric probe for the spectrophotometric determination of hyoscine butylbromide, showcasing the potential for similar bromide compounds in pharmaceutical analysis (Hasan & Jabbar, 2022).
Organic Synthesis
- Catalysis in Organic Synthesis : Butyldimethyl(1-phenylethyl)ammonium bromide has been identified as an efficient catalyst in the synthesis of α-amino phosphonates, indicating the relevance of bromide derivatives in organic synthesis (Reddy et al., 2005).
Environmental and Ecotoxicological Research
- Impact on Soil Microorganisms : Research on the toxicity of imidazolium bromide ionic liquids to soil microbes showed that these compounds could impact microbial diversity and enzyme activity, highlighting the ecological implications of bromide compounds (Cheng et al., 2019).
Industrial and Environmental Applications
- Brominated Wastewater Treatment : A study on the treatment of brominated butyl rubber wastewater using bipolar membrane electrodialysis suggests the utility of bromide compounds in industrial wastewater management (Wei et al., 2013).
Electrochemistry
- Electrochemical Behavior : Investigations into the electrochemical behavior of bromide compounds, such as butyl bromide, at mercury electrodes offer insights into their potential applications in electrochemical processes and sensors (Vieira & Peters, 1985).
Energy and Storage Technologies
- Dye-Sensitized Solar Cells : The application of pyridinyl-functionalized ionic liquid type additives, including bromide compounds, in dye-sensitized solar cells indicates their potential in enhancing energy conversion efficiency (Xu et al., 2013).
Sustainable Synthetic Approaches
- Oxidative Bromination : Research on bromoperoxidases and functional enzyme mimics for oxidative bromination points to sustainable synthetic approaches using bromide compounds (Wischang et al., 2011).
Safety And Hazards
Orientations Futures
The future research directions for “Butyryloxymethyl bromide” would depend on its potential applications. For instance, if it has pharmaceutical applications, research might focus on improving its efficacy or reducing side effects . If it’s used in chemical synthesis, research might aim to improve its synthesis method or discover new reactions it can participate in .
Propriétés
IUPAC Name |
bromomethyl butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKJOHUPSXBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyryloxymethyl bromide | |
CAS RN |
186145-41-5 | |
| Record name | bromomethyl butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



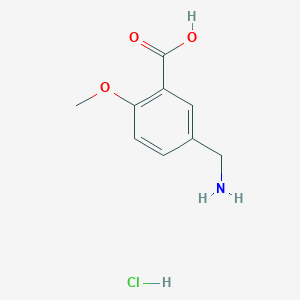
![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)
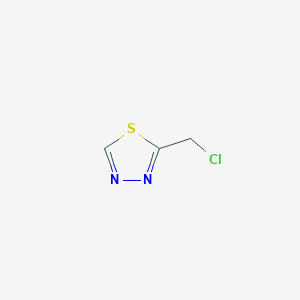
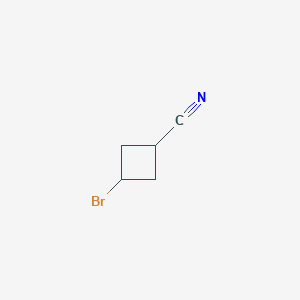
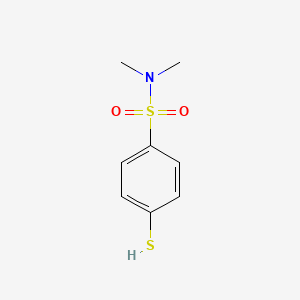
![Methyl (41R,12S,13AS)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3420349.png)
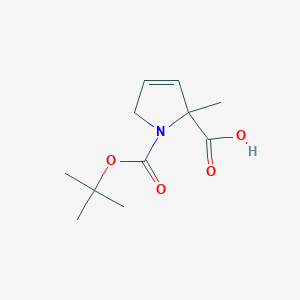
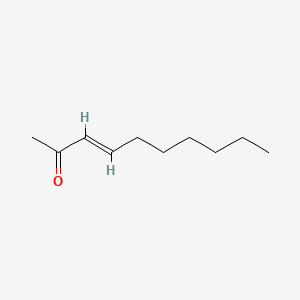
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)
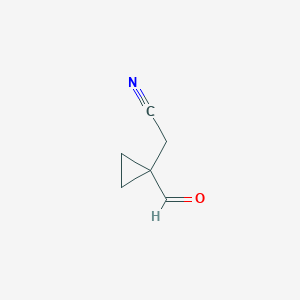
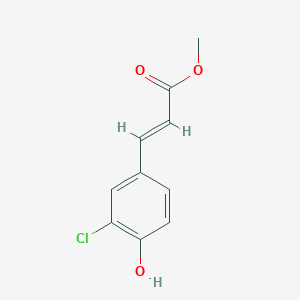
![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3420376.png)
